(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a complex organic compound that features a pyrrole ring, a pyrimidine ring, and a piperazine ring, all connected through a methanone group with a cyclopropyl substituent
Mechanism of Action
Target of action
Compounds containing pyrimidine and piperazine moieties are often involved in interactions with various enzymes and receptors. For instance, pyrimidine derivatives have been known to interact with kinases , while piperazine derivatives have been associated with interactions with G protein-coupled receptors .
Mode of action
The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions. The specific mode of action would depend on the exact nature of the target and the compound’s structure .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets kinases, it might affect signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds would depend on their chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. This could range from changes in cell signaling to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multi-step organic synthesis. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the pyrrole and piperazine rings through a series of coupling reactions. The final step involves the addition of the cyclopropyl group to the methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrimidine and pyrrole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone: shares similarities with other pyrimidine and piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(13-3-4-13)21-9-7-20(8-10-21)15-11-14(17-12-18-15)19-5-1-2-6-19/h1-2,5-6,11-13H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPPKPPBMHNDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.